1-Methyl-4-nitro-1H-pyrazol-5-amine
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including structures similar to 1-Methyl-4-nitro-1H-pyrazol-5-amine, often involves the reaction of hydroxymethyl pyrazole derivatives with primary amines, leading to a variety of functionalized pyrazoles. These synthetic routes are characterized by their ability to introduce different substituents, showcasing the versatility of pyrazole chemistry (Titi et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds closely related to 1-Methyl-4-nitro-1H-pyrazol-5-amine has been elucidated through X-ray crystallography. These analyses reveal detailed geometric parameters and intramolecular interactions, providing insights into the molecular conformation and stability of pyrazole derivatives (Tamer et al., 2016).
Chemical Reactions and Properties
1-Methyl-4-nitro-1H-pyrazol-5-amine and its derivatives participate in a wide range of chemical reactions, including nucleophilic substitutions that enable the functionalization of the pyrazole ring. These reactions are pivotal for the synthesis of more complex molecules with potential applications in materials science and pharmaceuticals (Dalinger et al., 2013).
Physical Properties Analysis
The physical properties of pyrazole derivatives, including their crystal density, thermal stability, and detonation properties, have been extensively studied. These properties are critical for assessing the potential use of such compounds in high-energy materials and other applications requiring materials with specific physical characteristics (Ravi et al., 2010).
Chemical Properties Analysis
The chemical properties of 1-Methyl-4-nitro-1H-pyrazol-5-amine derivatives, including their reactivity, have been investigated through various chemical reactions. These studies highlight the compound's versatility and potential as a building block in synthetic chemistry, enabling the creation of a wide array of substances with diverse biological and physical properties (Ibrahim et al., 2011).
Scientific Research Applications
Heterocyclic Compound Synthesis
1-Methyl-4-nitro-1H-pyrazol-5-amine is involved in the chemistry of heterocyclic compounds, serving as a building block for the synthesis of a range of heterocycles. It's instrumental in generating pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Its unique reactivity provides mild reaction conditions for generating versatile dyes from a variety of precursors, highlighting its significance in synthesis and dye creation (Gomaa & Ali, 2020).
Therapeutic Applications
Pyrazolines, including 1-Methyl-4-nitro-1H-pyrazol-5-amine derivatives, exhibit a broad spectrum of therapeutic properties. They are noted for their antimicrobial, anti-inflammatory, antidepressant, anticancer activities, and more. Their diverse biological properties have spurred extensive research in this domain, emphasizing the need for continuous exploration of new derivatives and applications (Shaaban, Mayhoub & Farag, 2012).
Medicinal Chemistry
In medicinal chemistry, 1-Methyl-4-nitro-1H-pyrazol-5-amine derivatives, particularly methyl-substituted pyrazoles, are potent medicinal scaffolds. They exhibit a wide array of biological activities, underlying the significance of this compound in drug development and its potential in generating new leads with high efficacy and reduced microbial resistance (Sharma et al., 2021).
Anticancer Research
Research in anticancer activities of pyrazoline derivatives, including 1-Methyl-4-nitro-1H-pyrazol-5-amine, is a vibrant field. These derivatives are known for their significant biological effects, with innovative transformations continuously emerging. This highlights the potential of 1-Methyl-4-nitro-1H-pyrazol-5-amine and its derivatives in developing new, effective anticancer agents (Ray et al., 2022).
Mechanism of Action
Target of Action
Similar compounds, such as imidazole-containing compounds, have been reported to interact with a broad range of biological targets .
Mode of Action
It’s known that the amine group in the compound has significant basicity and nucleophilicity, which allows it to undergo a series of nucleophilic substitution reactions, leading to the formation of various pyrazole derivatives .
Biochemical Pathways
Similar compounds have been shown to interact with various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Similar compounds have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
properties
IUPAC Name |
2-methyl-4-nitropyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-7-4(5)3(2-6-7)8(9)10/h2H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUPMZUMSWRWPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-nitro-1H-pyrazol-5-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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